Chemoprevention Index (CI): Tigloylgomisin H vs. Angeloylgomisin H
In a direct head-to-head comparison, Tigloylgomisin H (TGH) demonstrates a 135% higher Chemoprevention Index (CI) than its closest structural analog, Angeloylgomisin H (AGH). The CI, calculated as the ratio of IC50 for cell viability to the concentration needed to double NQO1 enzyme activity, is a standard measure of a compound's chemopreventive potential and therapeutic window [1]. This quantifiable advantage in the CI metric indicates that TGH can achieve robust NQO1 induction at concentrations that are substantially less cytotoxic compared to AGH [1].
| Evidence Dimension | Chemoprevention Index (CI) |
|---|---|
| Target Compound Data | CI = 10.80 |
| Comparator Or Baseline | Angeloylgomisin H (AGH) CI = 4.59 |
| Quantified Difference | 135.3% increase (10.80 vs. 4.59) |
| Conditions | Hepa1c1c7 mouse hepatocarcinoma cells; QR (NQO1) activity assay; CI = IC50 (cytotoxicity) / CD (concentration to double QR activity) |
Why This Matters
This demonstrates that for the same level of target engagement (NQO1 induction), Tigloylgomisin H provides a significantly wider safety margin than its closest analog, reducing the risk of confounding cytotoxic effects in cell-based assays.
- [1] Lee, S. B., et al. (2009). Induction of the phase II detoxification enzyme NQO1 in hepatocarcinoma cells by lignans from the fruit of Schisandra chinensis through nuclear accumulation of Nrf2. Planta Medica, 75(12), 1314-1318. View Source
